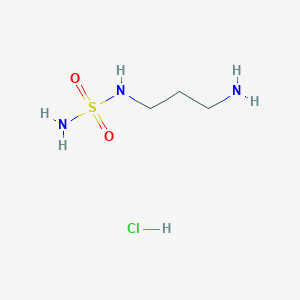

(3-Aminopropyl)(sulfamoyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Aminopropyl)(sulfamoyl)amine hydrochloride”, also known as SPH-225, is a compound with potential applications in various fields of research and industry. It has the molecular formula C3H12ClN3O2S and a molecular weight of 189.66 .

Chemical Reactions Analysis

Amines, such as “(3-Aminopropyl)(sulfamoyl)amine hydrochloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . Amines also react with acids to form salts .Aplicaciones Científicas De Investigación

Medicine: Catalyst in Drug Synthesis

(3-Aminopropyl)(sulfamoyl)amine hydrochloride is utilized as a catalyst in the synthesis of formamides, which are integral to pharmaceutical drugs . Formamides serve as intermediates in the production of various medications, including those for fever, lung diseases, hypertension, and bacterial infections. The compound’s role in facilitating N-formylation reactions under mild conditions enhances the efficiency and safety of drug manufacturing processes.

Agriculture: Surface Functionalization of Silica Nanoparticles

In agriculture, this compound is used to modify the surface of silica nanoparticles, which are then employed in various applications such as slow-release fertilizers and pesticide delivery systems . The functionalization with (3-Aminopropyl)(sulfamoyl)amine hydrochloride helps in achieving charge reversal and cargo loading, which is crucial for targeted delivery in agricultural practices.

Material Science: Nanocatalyst Development

The compound is instrumental in the development of solid acid magnetic nanocatalysts for N-formylation of primary amines . These nanocatalysts are significant in material science for creating advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Environmental Science: Anion Binding and Water Treatment

In environmental science, (3-Aminopropyl)(sulfamoyl)amine hydrochloride-based receptors are synthesized for anion binding studies . These receptors are crucial for detecting and extracting specific anions from water, contributing to water purification and the treatment of environmental contaminants.

Biochemistry: Anion Binding Studies

This compound is also used in biochemistry for synthesizing tripodal urea and thiourea receptors, which are studied for their anion binding properties . These studies are essential for understanding the interactions at the molecular level and can lead to the development of new biochemical assays and diagnostic tools.

Pharmacology: Surface Modification for Drug Delivery

In pharmacology, the compound is used for surface modification to assemble particles at near-nano size, which is a critical aspect of developing membrane reactors for drug delivery systems . The high density of amines provided by the compound on surfaces ensures effective particle assembly, which is vital for the controlled release of drugs.

Mecanismo De Acción

Target of Action

Amines, in general, are known to serve as nucleophiles and interact with various targets such as carbonyls . They can also react with sulfonyl groups to form sulfonamides .

Mode of Action

(3-Aminopropyl)(sulfamoyl)amine hydrochloride, as an amine, can interact with its targets through nucleophilic reactions . For instance, amines can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with sulfonyl groups to form sulfonamides . These reactions are typically facilitated under alkaline conditions to keep the amine nucleophilic .

Biochemical Pathways

For example, polyamines, a class of amines, are involved in cell growth, differentiation, gene expression, and signal transduction in animals, plants, and microorganisms . They also participate in several pathophysiological processes, including carcinogenesis .

Pharmacokinetics

For instance, the loss of 3-aminopropyl groups can occur in water at room temperature and is significantly more rapid at higher temperatures .

Result of Action

For example, amines can be used for covalent attaching of organic films to metal oxides such as silica and titania . They can also enhance the dispersibility and anti-bacterial property of metal oxide nanoparticle surfaces .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Aminopropyl)(sulfamoyl)amine hydrochloride. For instance, the stability of amines can be influenced by temperature, as the loss of 3-aminopropyl groups can occur in water at room temperature and is significantly more rapid at higher temperatures . Furthermore, the reaction of amines with other groups, such as sulfonyl groups, typically occurs under alkaline conditions .

Propiedades

IUPAC Name |

1-amino-3-(sulfamoylamino)propane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3O2S.ClH/c4-2-1-3-6-9(5,7)8;/h6H,1-4H2,(H2,5,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPIIFPTRWAVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNS(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)(sulfamoyl)amine hydrochloride | |

CAS RN |

1225190-03-3 |

Source

|

| Record name | (3-aminopropyl)(sulfamoyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)

![6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983268.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[1-(3-methylphenyl)-2-imidazolyl]thio]acetamide](/img/structure/B2983271.png)

![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)

![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)

![1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2983279.png)

![2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2983283.png)